1-(p-Dodecylanilino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Dodecylanilino)anthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The compound’s structure consists of an anthraquinone core with a p-dodecylanilino substituent, which imparts unique properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(p-Dodecylanilino)anthraquinone can be synthesized through several methods. One common approach involves the reaction of anthraquinone with p-dodecylaniline under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C). The mixture is heated to a temperature of around 150°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves continuous-flow methods to ensure high yield and efficiency. The process includes the ammonolysis of 1-nitroanthraquinone at elevated temperatures, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(p-Dodecylanilino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and solvents such as chloroform (CHCl₃).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
1-(p-Dodecylanilino)anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Medicine: Explored for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-(p-Dodecylanilino)anthraquinone involves several molecular targets and pathways:
Anticancer Activity: The compound targets essential cellular proteins such as kinases, topoisomerases, and telomerases, inhibiting cancer cell growth and inducing apoptosis.
Antibacterial Activity: It disrupts bacterial cell walls, inhibits nucleic acid and protein synthesis, and blocks energy metabolism, leading to bacterial cell death.
Comparison with Similar Compounds
1-(p-Dodecylanilino)anthraquinone can be compared with other anthraquinone derivatives:
Properties
CAS No. |
42887-26-3 |
---|---|
Molecular Formula |
C32H37NO2 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
1-(4-dodecylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H37NO2/c1-2-3-4-5-6-7-8-9-10-11-15-24-20-22-25(23-21-24)33-29-19-14-18-28-30(29)32(35)27-17-13-12-16-26(27)31(28)34/h12-14,16-23,33H,2-11,15H2,1H3 |
InChI Key |
CXBWUYBJZCGEOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.